3,4,5-TRIMETHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE
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Overview
Description
3,4,5-Trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with three methoxy groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-2-(pyridin-2-yl)ethylamine to yield the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the pyridine ring and has different pharmacological properties.
N-Methyl-N-[2-(pyridin-2-yl)ethyl]benzamide: Lacks the methoxy groups, affecting its binding affinity and biological activity.
3,4,5-Trimethoxyphenethylamine: A structurally related compound with different functional groups and applications.
Uniqueness
3,4,5-Trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is unique due to the combination of methoxy groups and the pyridine ring, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
524058-09-1 |
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Molecular Formula |
C18H22N2O4 |
Molecular Weight |
330.4g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C18H22N2O4/c1-20(10-8-14-7-5-6-9-19-14)18(21)13-11-15(22-2)17(24-4)16(12-13)23-3/h5-7,9,11-12H,8,10H2,1-4H3 |
InChI Key |
CMPXHYPNFNPUTO-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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